(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione
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Overview
Description
Preparation Methods
The synthesis of aspergillimide involves several key steps, including oxidative and reductive radical cyclizations. These steps are crucial for constructing the complex skeleton of the compound, which includes a cyclopentane and spiro-succinimide unit .
Chemical Reactions Analysis
Aspergillimide undergoes various chemical reactions, including:
Scientific Research Applications
Aspergillimide has several scientific research applications:
Mechanism of Action
Aspergillimide exerts its effects by selectively blocking insect nicotinic acetylcholine receptors. This action leads to paralysis in insects, making it a potent insecticidal compound . The molecular targets involved are the nicotinic acetylcholine receptors, and the pathways include inhibition of acetylcholine-induced receptor activation .
Comparison with Similar Compounds
. These compounds share a similar core structure but differ in their specific functional groups and biological activities. Aspergillimide is unique due to its spiro-succinimide unit, which is not present in other related compounds . Similar compounds include:
- Asperparaline A
- Asperparaline B
- Asperparaline C
Properties
IUPAC Name |
(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNMRJRMTGSUAE-UXVBPGSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017581 |
Source
|
Record name | Aspergillimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195966-93-9 |
Source
|
Record name | Aspergillimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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